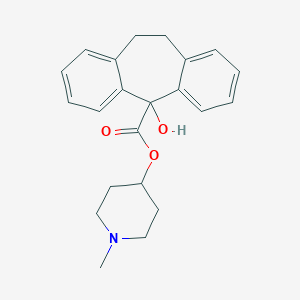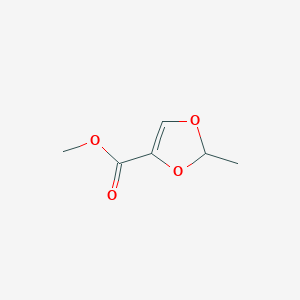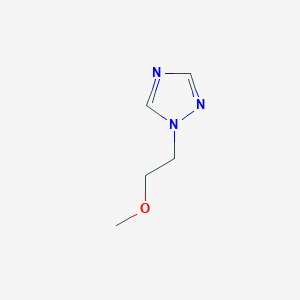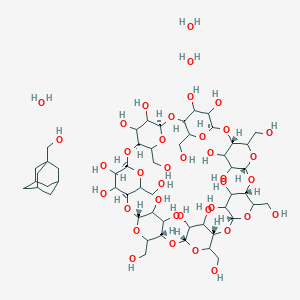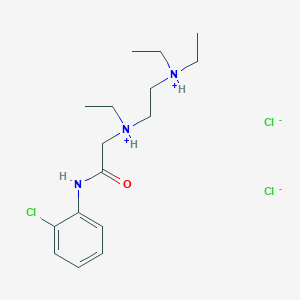
2'-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride is a chemical compound commonly known as Lidocaine. It is widely used as a local anesthetic and anti-arrhythmic drug. Lidocaine was first synthesized in 1943 by Löfgren and Lundqvist and has since become one of the most commonly used local anesthetics in clinical practice.
作用机制
Lidocaine works by blocking voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the generation of action potentials. This leads to a loss of sensation and muscle function in the affected area. Lidocaine also has anti-arrhythmic properties, which are thought to be due to its ability to block sodium channels in cardiac cells.
生化和生理效应
Lidocaine has a number of biochemical and physiological effects. It can cause vasodilation and hypotension, as well as bradycardia and cardiac depression at high doses. Lidocaine can also cause respiratory depression and muscle weakness. In addition, Lidocaine has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
Lidocaine is widely used in lab experiments due to its ability to block nerve impulses and its anti-arrhythmic properties. However, there are some limitations to its use. Lidocaine can be toxic at high doses and can cause respiratory depression and muscle weakness. In addition, Lidocaine can interfere with other experimental procedures, such as electrophysiological recordings.
未来方向
There are a number of future directions for research on Lidocaine. One area of interest is the development of new local anesthetics with improved properties, such as longer duration of action and reduced toxicity. Another area of interest is the use of Lidocaine in combination with other drugs, such as opioids, to improve pain management. Finally, there is a need for further research on the biochemical and physiological effects of Lidocaine, particularly in relation to its anti-inflammatory and antioxidant properties.
合成方法
The synthesis of Lidocaine involves the reaction between 2,6-dimethylaniline and chloroacetyl chloride in the presence of aluminum chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This compound is then reacted with diethylamine to form 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. Finally, the compound is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form Lidocaine.
科学研究应用
Lidocaine is widely used in scientific research as a local anesthetic. It is used to block nerve impulses in animals and humans, making it useful for pain management and surgical procedures. Lidocaine has also been used to study the effects of nerve block on muscle function and the central nervous system.
属性
CAS 编号 |
101651-60-9 |
|---|---|
产品名称 |
2'-Chloro-2-((2-(diethylamino)ethyl)ethylamino)acetanilide dihydrochloride |
分子式 |
C16H28Cl3N3O |
分子量 |
384.8 g/mol |
IUPAC 名称 |
[2-(2-chloroanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-ethylazanium;dichloride |
InChI |
InChI=1S/C16H26ClN3O.2ClH/c1-4-19(5-2)11-12-20(6-3)13-16(21)18-15-10-8-7-9-14(15)17;;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21);2*1H |
InChI 键 |
SVFFNEBDVZBLJI-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC[NH+](CC)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
规范 SMILES |
CC[NH+](CC)CC[NH+](CC)CC(=O)NC1=CC=CC=C1Cl.[Cl-].[Cl-] |
同义词 |
2-[(2-chlorophenyl)carbamoylmethyl-ethyl-ammonio]ethyl-diethyl-azanium dichloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



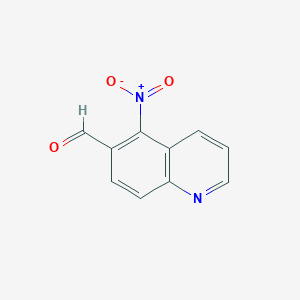
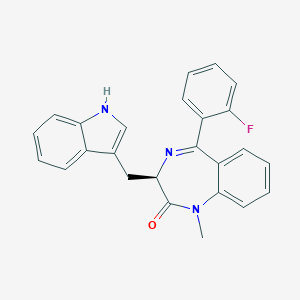

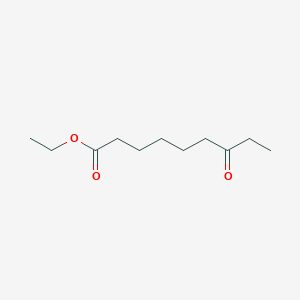
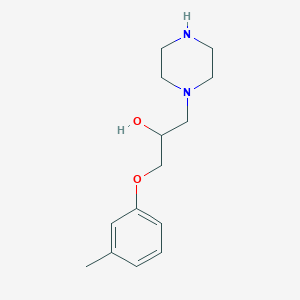
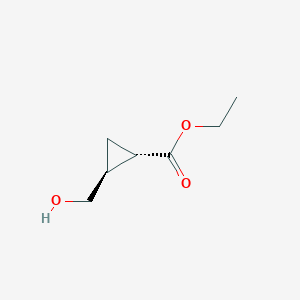
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)
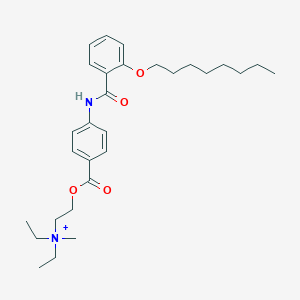
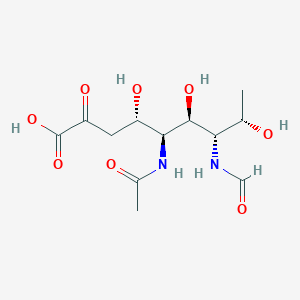
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
